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molecular formula C14H12N4O B8688390 2-Methyl-3-(o-tolyl)-4(3H)-pteridinone CAS No. 21635-40-5

2-Methyl-3-(o-tolyl)-4(3H)-pteridinone

Cat. No. B8688390
M. Wt: 252.27 g/mol
InChI Key: NCESXFWKDXOHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06323208B1

Procedure details

To a mixture of 3-acetamidopyrazine-2-carboxylic acid o-toluamide (1.0 g, 3.70 mmol), triphenylphosphine (2.91 g, 11.1 mmol), and 4-dimethylaminopyridine (0.045 g, about 10 mol %) in dioxane (45 mL) was added diethyl azodicarboxylate (1.75 mL, 11.1 mmol) dropwise via syringe. The reaction was refluxed overnight, cooled to ambient temperature and concentrated. The residue was partitioned between methylene chloride and water. The phases were separated and the organic layer was washed with brine, dried and concentrated. The residue was flash chromatographed on silica gel (2.25×4 inches, packed in hexane) with elution proceeding as follows: 20%-80% ethyl acetate/hexane, forerun; 85% ethyl acetate/hexane (1000 mL), 0.71 g (76%) of 2-methyl-3-(2-methyl-phenyl)-3H-pteridin-4-one which was suitable for use without further purification. A sample was recrystallized from ethyl acetate.
Name
3-acetamidopyrazine-2-carboxylic acid o-toluamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
0.045 g
Type
catalyst
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
1.75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(C)[C:2]([C:7](N)=O)=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:11]([NH:14][C:15]1[C:16]([C:21]([OH:23])=O)=[N:17][CH:18]=[CH:19][N:20]=1)(=O)[CH3:12].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:43](C(OCC)=O)=NC(OCC)=O>CN(C)C1C=CN=CC=1.O1CCOCC1>[CH3:12][C:11]1[N:43]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=2[CH3:7])[C:21](=[O:23])[C:16]2[C:15](=[N:20][CH:19]=[CH:18][N:17]=2)[N:14]=1 |f:0.1|

Inputs

Step One
Name
3-acetamidopyrazine-2-carboxylic acid o-toluamide
Quantity
1 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)N)C.C(C)(=O)NC=1C(=NC=CN1)C(=O)O
Name
Quantity
2.91 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.045 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
diethyl azodicarboxylate
Quantity
1.75 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between methylene chloride and water
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (2.25×4 inches, packed in hexane) with elution proceeding
CUSTOM
Type
CUSTOM
Details
85% ethyl acetate/hexane (1000 mL), 0.71 g (76%) of 2-methyl-3-(2-methyl-phenyl)-3H-pteridin-4-one which was suitable for use without further purification
CUSTOM
Type
CUSTOM
Details
A sample was recrystallized from ethyl acetate

Outcomes

Product
Name
Type
Smiles
CC1=NC2=NC=CN=C2C(N1C1=C(C=CC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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